3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
Description
3-(2-Iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound featuring a benzoxazine core substituted with a 2-iodophenyl group at position 3 and a methoxy group at position 4. Benzoxazines are structurally versatile and exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The iodine substituent in this compound may enhance its binding affinity to biological targets due to halogen bonding, while the methoxy group could influence solubility and electronic effects .
Properties
IUPAC Name |
3-(2-iodophenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-18-12-6-7-15-11(8-12)9-17(10-19-15)14-5-3-2-4-13(14)16/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBBYOVRPASCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCN(C2)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:
Iodination of Phenyl Group: The starting material, 2-iodophenol, is prepared by iodinating phenol using iodine and a suitable oxidizing agent.
Formation of Benzoxazine Ring: The iodinated phenol is then reacted with an appropriate amine and formaldehyde under acidic or basic conditions to form the benzoxazine ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reactions.
Oxidized and Reduced Forms: Different oxidation states of the compound can be achieved through oxidation and reduction reactions.
Scientific Research Applications
3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and resins with unique properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Halogenation : The 2-iodophenyl group in the target compound differentiates it from chloro- or bromo-substituted analogues (e.g., 6-chloro derivatives in ). Iodine’s larger atomic radius and polarizability may improve target binding compared to lighter halogens .
- Methoxy vs.
- Dimerization: Ethane-linked dimers () exhibit distinct conformational behavior but lack biological data, highlighting the target compound’s uniqueness as a monomeric entity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP | Boiling Point (°C) | Water Solubility | Refractive Index |
|---|---|---|---|---|
| 3-(2-Iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine | ~3.5* | ~330* | Low | 1.60* |
| 3-Benzyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine | 3.36 | 329.4 | Insoluble | 1.632 |
| 6-Chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | ~2.8* | Not reported | Moderate | Not reported |
Biological Activity
3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention in various fields of biological research due to its promising pharmacological properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features an iodine atom on the phenyl group and a methoxy substituent at the 6th position of the benzoxazine ring. The presence of these functional groups is crucial for its biological activity, influencing its interaction with biological targets.
Molecular Formula: CHINO
Molecular Weight: 305.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The iodine atom enhances lipophilicity and binding affinity, while the methoxy group can modulate electronic properties, affecting the compound's reactivity and interaction with biological systems .
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit varying degrees of antimicrobial activity. Preliminary studies suggest that this compound may possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The effectiveness of this compound can be influenced by the electron-withdrawing or electron-donating nature of substituents on the phenyl ring .
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Active | TBD |
| Escherichia coli | Active | TBD |
Antifungal Activity
Benzoxazine derivatives have also shown antifungal properties. A study on related compounds indicated that substituents on the phenyl ring significantly affect antifungal activity. It is hypothesized that this compound could exhibit similar trends in antifungal efficacy .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comparative analysis was performed on various benzoxazine derivatives to assess their antimicrobial properties. The results indicated that compounds with halogen substitutions displayed enhanced activity against several bacterial strains .
- Cytotoxicity Assessment : In vitro studies have shown that benzoxazine derivatives can induce cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through modulation of cellular pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine, and how are intermediates characterized?
- Methodology :
- Cyclization of Mannich bases : Reacting 2-aminophenol derivatives with iodobenzaldehyde or iodophenyl isocyanate under reflux in solvents like dioxane/water. The reaction proceeds via Mannich base intermediates, which cyclize under acidic or thermal conditions .
- Microwave-assisted synthesis : Solvent-free cyclization of o-aminophenol and 2-iodobenzaldehyde derivatives under microwave irradiation, reducing reaction time and improving yields .
- Characterization : Use H/C NMR to confirm benzoxazine ring formation (e.g., signals at δ 4.5–5.0 ppm for oxazine protons) and single-crystal X-ray diffraction for structural elucidation .
Q. How is the antimicrobial activity of this compound evaluated, and what structural features enhance efficacy?
- Methodology :
- Agar dilution/Kirby-Bauer assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ampicillin .
- Structure-activity relationships (SAR) : The iodophenyl group enhances lipophilicity and membrane penetration, while the methoxy substituent at position 6 stabilizes hydrogen bonding with microbial enzymes .
Q. What spectroscopic techniques are critical for analyzing substituent effects on the benzoxazine core?
- Methodology :
- FT-IR : Track C–O–C stretching (~1,235 cm) and N–C–O vibrations (~950 cm) to monitor ring-opening or polymerization .
- DSC/TGA : Assess thermal stability (e.g., decomposition onset >250°C) and curing behavior (exothermic peaks at ~220°C for oxazine polymerization) .
Advanced Research Questions
Q. How do reaction conditions influence the polymerization kinetics and network structure of polybenzoxazines derived from this compound?
- Methodology :
- Kinetic studies : Use in-situ FT-IR or DSC to monitor ring-opening polymerization (ROP) activation energy () under isothermal/non-isothermal conditions. For example, Lewis acids (e.g., ZnCl) lower by stabilizing cationic intermediates .
- Crosslink density analysis : Employ dynamic mechanical analysis (DMA) to measure storage modulus () and shifts. Bulky substituents (e.g., iodophenyl) reduce crosslinking due to steric hindrance .
Q. What computational methods are used to predict the electronic effects of substituents on benzoxazine reactivity?
- Methodology :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate substituent effects on HOMO-LUMO gaps and charge distribution. The electron-withdrawing iodine atom increases electrophilicity at the oxazine ring, accelerating ROP .
- Molecular docking : Simulate interactions with biological targets (e.g., C. albicans CYP51) to rationalize antimicrobial activity .
Q. How can copolymerization strategies improve the thermal and mechanical properties of polybenzoxazines?
- Methodology :
- Siloxane copolymerization : Blend with BATMS-Bz (siloxane-containing benzoxazine) to enhance toughness (impact strength >10 kJ/m) and (>300°C) via intermolecular hydrogen bonding .
- Brominated derivatives : Introduce 2,4,6-tribromophenyl groups to improve flame retardance (UL-94 V-0 rating) and char yield (>40%) .
Q. How can contradictions in substituent effects on thermal stability be resolved?
- Methodology :
- Comparative TGA : Analyze decomposition pathways (e.g., N vs. air atmospheres). For example, adamantyl groups increase but reduce crosslinking density due to steric bulk, while methyl groups enhance network rigidity .
- Controlled polymerization : Use stoichiometric Lewis acids (e.g., AlCl) to regulate curing rates and mitigate premature degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
